An In-depth Technical Guide to the Chemical Properties and Structure of Ivacaftor Benzenesulfonate
An In-depth Technical Guide to the Chemical Properties and Structure of Ivacaftor Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivacaftor (B1684365), a potent potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, represents a significant advancement in the treatment of cystic fibrosis (CF) for patients with specific CFTR gene mutations.[1][2] This technical guide provides a comprehensive overview of the chemical properties and structural aspects of its benzenesulfonate (B1194179) salt form, which is frequently utilized in research and development. The information herein is intended to serve as a detailed resource for scientists and professionals engaged in drug development and CF-related research.
Chemical Structure and Properties
Ivacaftor is chemically known as N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide.[3] The benzenesulfonate salt is formed by the reaction of ivacaftor with benzenesulfonic acid.
Structure of Ivacaftor:
Structure of Benzenesulfonic Acid:
The key physicochemical properties of ivacaftor and its benzenesulfonate salt are summarized in the tables below.
Table 1: General Chemical Properties of Ivacaftor
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₈N₂O₃ | [3] |
| Molecular Weight | 392.49 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 212-215 °C | [3] |
| LogP | 3.13 | [3] |
| pKa | 9.4 (phenol), 11.6 (quinoline NH) | [4] |
Table 2: General Chemical Properties of Ivacaftor Benzenesulfonate
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₄N₂O₆S | [5][6] |
| Molecular Weight | 550.67 g/mol | [5][6] |
| Appearance | Solid | [6] |
| CAS Number | 1134822-09-5 | [5][6] |
Table 3: Solubility Data
| Compound | Solvent | Solubility | Reference |
| Ivacaftor | Water | <0.05 µg/mL | [3] |
| DMSO | ~25 mg/mL | ||
| Ethanol | ~0.1 mg/mL | ||
| Ivacaftor Benzenesulfonate | Water | Insoluble | [6] |
| DMSO | ≥55.1 mg/mL | [6] | |
| Ethanol | ≥13.86 mg/mL (with gentle warming) | [6] |
Spectroscopic and Crystallographic Data
Spectroscopic Characterization
-
Mass Spectrometry (MS): The fragmentation of ivacaftor has been studied to support pharmacokinetic and metabolism studies. Multiple reaction monitoring (MRM) is a common technique for its quantification in biological matrices.[7][8] A representative ion transition for ivacaftor is 393.1 → 337.0 m/z.[7][8]
-
Infrared (IR) Spectroscopy: A patent for a new crystal form of ivacaftor reports characteristic absorbance peaks at 3332 cm⁻¹, 3113 cm⁻¹, 2954 cm⁻¹, 1649 cm⁻¹, 1526 cm⁻¹, 1475 cm⁻¹, 1400 cm⁻¹, 1286 cm⁻¹, 1191 cm⁻¹, and 766 cm⁻¹.[3]
Crystal Structure and Polymorphism
Ivacaftor is known to exist in multiple crystalline forms, including solvates and polymorphs.[4][11] The solid-state properties of the active pharmaceutical ingredient can significantly impact its dissolution rate and bioavailability. Several patents describe the preparation and characterization of different polymorphic forms of ivacaftor. For instance, one patent details a new crystal form, designated as form D, with characteristic peaks in its powder X-ray diffraction (PXRD) pattern.[3] Another patent application discusses novel polymorphs, Form-L2 and Form-L3, and provides their PXRD, DSC, and TGA data.[11] The benzenesulfonate salt of ivacaftor has also been described in various polymorphic forms.[4] Researchers working with solid forms of ivacaftor should be aware of the potential for polymorphism and its implications.
Experimental Protocols
Synthesis of Ivacaftor
Several synthetic routes to ivacaftor have been reported in the scientific and patent literature. A common approach involves the coupling of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 5-amino-2,4-di-tert-butylphenol (B1521839).[4]
General Synthetic Scheme:
Methodology:
A general procedure involves the following steps:
-
Activation of the Carboxylic Acid: The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is activated using a suitable coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[12]
-
Amide Bond Formation: The activated carboxylic acid is then reacted with 5-amino-2,4-di-tert-butylphenol in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA), in an appropriate solvent like dimethylformamide (DMF).[12]
-
Purification: The crude product is typically purified by column chromatography or recrystallization to yield pure ivacaftor.
Preparation of Ivacaftor Benzenesulfonate
The benzenesulfonate salt can be prepared by reacting ivacaftor with benzenesulfonic acid in a suitable solvent.
Methodology:
-
Dissolution: Dissolve ivacaftor in a suitable organic solvent (e.g., a mixture of toluene (B28343) and methanol).
-
Acid Addition: Add a stoichiometric amount of benzenesulfonic acid to the solution.
-
Crystallization: Allow the salt to crystallize, which may be facilitated by cooling or the addition of an anti-solvent.
-
Isolation and Drying: Collect the crystalline product by filtration and dry it under vacuum.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is a key in vitro technique to measure ion transport across epithelial tissues. It is widely used to assess the function of CFTR and the effect of modulators like ivacaftor.[13][14][15][16][17]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CN104725314A - New crystal form of Ivacaftor and preparation method thereof - Google Patents [patents.google.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. WO2016181414A1 - Process for the synthesis of ivacaftor and related compounds - Google Patents [patents.google.com]
- 6. Process for the synthesis of ivacaftor and related compounds | TREA [trea.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20170334860A1 - Novel polymorphs of ivacaftor, process for its preparation and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 12. patents.justia.com [patents.justia.com]
- 13. In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2021188459A1 - Ivacaftor glycosides, methods of making, and uses thereof in treating cystic fibrosis - Google Patents [patents.google.com]
- 15. Rescue of multiple class II CFTR mutations by elexacaftor+tezacaftor+ivacaftor mediated in part by the dual activities of elexacaftor as both corrector and potentiator - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Correlation between Ivacaftor-induced CFTR Activation in Airway Epithelial Cells and Improved Lung Function: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
